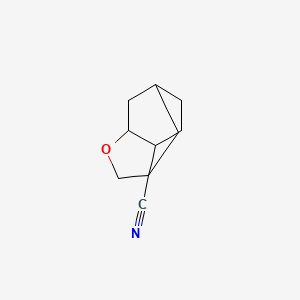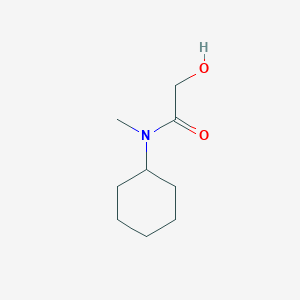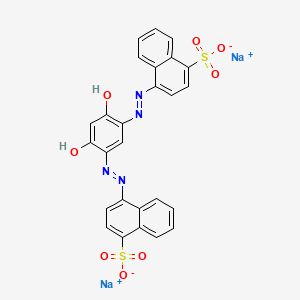
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of bromine, chlorine, carbonyl, and sulfonate functional groups attached to a benzene ring. These functional groups impart unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the bromination of a benzene derivative. The general synthetic route includes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Substitution: Halogens (Cl2, Br2) in the presence of catalysts like FeCl3 or AlCl3.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic medium.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Alcohols or other reduced forms of the carbonyl group.
Oxidation: Sulfonic acids or other oxidized forms of the sulfonate group.
Applications De Recherche Scientifique
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The presence of multiple functional groups allows it to form various types of bonds, including hydrogen bonds, ionic bonds, and covalent bonds, with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chlorophenyl 4-methylbenzene-1-sulfonate
- 4-Bromo-2-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
- 2-Chloro-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
Uniqueness
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorocarbonyl, and sulfonate groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Propriétés
Numéro CAS |
77823-21-3 |
|---|---|
Formule moléculaire |
C14H10BrClO4S |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
(2-bromo-4-carbonochloridoylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H10BrClO4S/c1-9-2-5-11(6-3-9)21(18,19)20-13-7-4-10(14(16)17)8-12(13)15/h2-8H,1H3 |
Clé InChI |
GKHXTGBBEPSLAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)

![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)


![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)




![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)

